4-Nitrophenyl hexanoate

Catalog No.
S603558
CAS No.
956-75-2
M.F
C12H15NO4
M. Wt
237.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrophenyl hexanoate

CAS Number

956-75-2

Product Name

4-Nitrophenyl hexanoate

IUPAC Name

(4-nitrophenyl) hexanoate

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C12H15NO4/c1-2-3-4-5-12(14)17-11-8-6-10(7-9-11)13(15)16/h6-9H,2-5H2,1H3

InChI Key

OLRXUEYZKCCEKK-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

4-nitrophenyl hexanoate, p-nitrophenyl hexanoate

Canonical SMILES

CCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Synthesis:

-Nitrophenyl hexanoate can be synthesized through various methods, including:

  • Fischer esterification: This classic method involves reacting 4-nitrophenol with hexanoic acid in the presence of an acid catalyst like sulfuric acid.
  • Microwave-assisted synthesis: This method offers a faster and cleaner alternative to traditional methods, using microwave irradiation to accelerate the reaction between 4-nitrophenol and hexanoic acid.

Applications:

While its specific research applications are limited, 4-Nitrophenyl hexanoate finds use in several scientific fields:

  • Organic chemistry: It serves as a model substrate for studying enzyme activity, particularly esterases, which are enzymes that cleave ester bonds. The presence of a nitro group (NO2) on the molecule allows for easy detection of its hydrolysis products, making it a valuable tool in enzyme kinetic studies.
  • Material science: It can be employed in the synthesis of liquid crystals, which are materials exhibiting properties between those of solids and liquids. The specific properties of the liquid crystals formed depend on the structure of the ester molecule, including 4-Nitrophenyl hexanoate.
  • Biochemistry: Its interactions with biological macromolecules like proteins are being investigated. Understanding such interactions can provide insights into various biological processes and potentially lead to the development of new drugs or diagnostic tools.

4-Nitrophenyl hexanoate is an organic compound with the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.26 g/mol. It is classified as an ester, specifically an ester of 4-nitrophenol and hexanoic acid. This compound is characterized by its distinctive aromatic nitro group, which contributes to its chemical reactivity and biological activity. The compound is often used in biochemical applications due to its ability to undergo hydrolysis, producing 4-nitrophenol and hexanoic acid as products .

Currently, there is no scientific research readily available detailing a specific mechanism of action for 4-Nitrophenyl hexanoate.

Further Research

While 4-nitrophenyl hexanoate seems to have applications in scientific research, more information is needed to fully understand its properties and potential uses. Research on its:

  • Synthesis methods with detailed procedures.
  • Reactivity in various reaction conditions.
  • Potential applications in specific scientific fields (e.g., as a substrate in enzymatic studies).
  • Safety profile with detailed toxicity data.

4-Nitrophenyl hexanoate primarily undergoes hydrolysis in the presence of nucleophiles, leading to the release of 4-nitrophenol. This reaction can be catalyzed by enzymes such as lipases or by chemical agents like hydroxide ions. The hydrolysis mechanism involves a nucleophilic attack on the carbonyl carbon of the ester, resulting in the formation of a tetrahedral intermediate, which subsequently collapses to release the alcohol and regenerate the carboxylic acid .

The biological activity of 4-nitrophenyl hexanoate has been studied in various contexts, particularly regarding its role as a substrate for enzymatic reactions. It has been shown to interact with specific enzymes, facilitating studies on enzyme kinetics and mechanisms. For instance, it can serve as a model substrate for assessing lipase activity, where the rate of hydrolysis can be quantitatively measured .

Several synthesis methods exist for producing 4-nitrophenyl hexanoate:

  • Esterification Reaction: This method involves reacting 4-nitrophenol with hexanoic acid in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
  • Acylation: Another approach is acylating 4-nitrophenol using hexanoyl chloride in a solvent like dichloromethane, followed by purification.
  • Transesterification: This method can also be employed by reacting a different alkyl ester of nitrophenol with hexanol under basic or acidic conditions .

Studies involving 4-nitrophenyl hexanoate often focus on its interactions with enzymes, particularly lipases. The compound's ability to participate in hydrolytic reactions makes it valuable for understanding enzyme specificity and catalytic mechanisms. Research has demonstrated that variations in acyl chain length can affect enzyme binding and activity, providing insights into structure-activity relationships .

Several compounds share structural similarities with 4-nitrophenyl hexanoate, including:

Compound NameMolecular FormulaUnique Features
4-Nitrophenyl acetateC₉H₉NO₄Shorter acyl chain; commonly used in kinetic studies
4-Nitrophenyl butanoateC₁₁H₁₃NO₄Medium-length acyl chain; similar reactivity
p-Nitrophenyl caprateC₁₄H₂₆NO₄Longer acyl chain; different solubility properties

Uniqueness: 4-Nitrophenyl hexanoate is unique due to its specific chain length and reactivity profile, making it particularly suitable for studying medium-chain fatty acid interactions with enzymes compared to shorter or longer chain analogs .

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15
Fu et al. beta-Carbon activation of saturated carboxylic esters through N-heterocyclic carbene organocatalysis. Nature Chemistry, doi: 10.1038/nchem.1710, published online 21 July 2013 http://www.nature.com/nchem

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